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molecular formula C26H32N6O2 B8459470 tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate

tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No. B8459470
M. Wt: 460.6 g/mol
InChI Key: HYOLEBZJHCXICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133148B2

Procedure details

A round bottom flask was charged with bis(1-methyl-1H-indazol-5-yl)methanol (50 mg, 0.17 mmol) and CH2Cl2 (5 mL). Thionyl chloride (25 μL, 342 mmol) was added, resulting in a cloudy solution. After 15 min the solution become a clear pink solution and was stirred at room temperature for 48 h. The solution was concentrated under reduced pressure. Acetonitrile was added and the solution was concentrated two times. Acetonitrile (7 mL) and tert-butyl piperazine-1-carboxylate (60 mg, 0.32 mmol) was added and the solution was stirred at room temperature overnight. The reaction was concentrated under reduced pressure and purified by silica chromatography (100% CH2Cl2 to 3% MeOH in CH2Cl2) yielding tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate (53 mg, 56%) as a light brown oil. 1H NMR 400 MHz (CDCl3) δ 7.97-7.89 (m, 2H), 7.79 (s, 2H), 7.54 (dd, J=8.8, 1.5 Hz, 2H), 7.32 (d, J=8.7 Hz, 2H), 4.49 (s, 1H), 4.03 (s, 6H), 3.47 (s, 4H), 2.41 (s, 4H), 1.45 (s, 9H). LCMS (ESI, m/z): 483 [M+H]+.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 μL
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]([C:13]3[CH:14]=[C:15]4[C:19](=[CH:20][CH:21]=3)[N:18]([CH3:22])[N:17]=[CH:16]4)O)=[CH:8][CH:9]=2)[CH:4]=[N:3]1.C(Cl)Cl.S(Cl)(Cl)=O.[N:30]1([C:36]([O:38][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:37])[CH2:35][CH2:34][NH:33][CH2:32][CH2:31]1>C(#N)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]([C:13]3[CH:14]=[C:15]4[C:19](=[CH:20][CH:21]=3)[N:18]([CH3:22])[N:17]=[CH:16]4)[N:33]3[CH2:32][CH2:31][N:30]([C:36]([O:38][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:37])[CH2:35][CH2:34]3)=[CH:8][CH:9]=2)[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CN1N=CC2=CC(=CC=C12)C(O)C=1C=C2C=NN(C2=CC1)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a clear pink solution and was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a cloudy solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Acetonitrile was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated two times
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica chromatography (100% CH2Cl2 to 3% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1N=CC2=CC(=CC=C12)C(N1CCN(CC1)C(=O)OC(C)(C)C)C=1C=C2C=NN(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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